molecular formula C9H6BrNO2 B11868328 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde CAS No. 404887-98-5

7-bromo-4-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11868328
CAS No.: 404887-98-5
M. Wt: 240.05 g/mol
InChI Key: SEPLJZIMAIIHTC-UHFFFAOYSA-N
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Description

7-bromo-4-hydroxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a formyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde typically involves the bromination of 4-hydroxy-1H-indole-3-carbaldehyde. One common method includes the reaction of 4-hydroxy-1H-indole-3-carbaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 7-bromo-4-hydroxy-1H-indole-3-carboxylic acid.

    Reduction: 7-bromo-4-hydroxy-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-bromo-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and formyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1H-indole-3-carbaldehyde: Lacks the bromine atom at the 7th position.

    7-bromo-1H-indole-3-carbaldehyde: Lacks the hydroxyl group at the 4th position.

    4-hydroxy-1H-indole-3-carboxylic acid: Has a carboxylic acid group instead of a formyl group.

Uniqueness

7-bromo-4-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

404887-98-5

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-4-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H

InChI Key

SEPLJZIMAIIHTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CN2)C=O)Br

Origin of Product

United States

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